4-(2-Aminoethoxy)aniline hydrochloride
Description
Contextual Significance of Aminoethoxy-Substituted Anilines in Organic Chemistry Research
Substituted anilines are a cornerstone of modern organic and medicinal chemistry. The aniline (B41778) core is a prevalent scaffold found in numerous biologically active molecules and functional materials. The strategic addition of substituents to the aniline ring or its amino group is a fundamental tactic used by chemists to modulate a molecule's physicochemical and pharmacological properties, such as its solubility, bioavailability, metabolic stability, and target-binding affinity.
The incorporation of an aminoethoxy group, as seen in 4-(2-Aminoethoxy)aniline, is particularly significant. This substituent imparts several desirable features:
Increased Hydrophilicity: The ether linkage and terminal amino group can participate in hydrogen bonding, which generally improves a molecule's solubility in polar solvents, a crucial factor in drug development.
Structural Flexibility: The ethoxy chain provides a flexible linker, allowing the terminal amine to orient itself optimally to interact with biological targets like enzyme active sites or receptors.
Dual Functionality: The presence of two distinct amine groups—one aromatic and one aliphatic—with different reactivities allows for selective, stepwise chemical modifications, expanding its synthetic utility.
In medicinal chemistry, aniline derivatives are frequently investigated for the development of novel therapeutic agents. Research has consistently shown that modifying the aniline scaffold can lead to potent compounds for treating a range of diseases. nih.gov For instance, the design of new anticancer agents often involves the synthesis of extensive libraries of aniline derivatives to identify compounds with high efficacy and low toxicity. nih.govnih.gov The ability to fine-tune the structure, as afforded by substituents like the aminoethoxy group, is central to this discovery process.
The Role of 4-(2-Aminoethoxy)aniline Hydrochloride as a Research Synthon
A synthon, or synthetic building block, is a molecule used as a component in the planned synthesis of a more complex target molecule. This compound is valued as a synthon precisely because of its bifunctional nature. The aniline nitrogen can readily participate in a variety of bond-forming reactions, including nucleophilic aromatic substitution, amide bond formation, and palladium-catalyzed cross-coupling reactions. Simultaneously, the terminal primary amine of the aminoethoxy side chain provides a second handle for further derivatization.
This dual reactivity allows for the construction of complex molecular architectures. For example, the aniline portion can be used to anchor the molecule to a core structure, such as a heterocycle, while the terminal amine remains available for introducing other functional groups or linking to other molecules. This modular approach is a powerful strategy in drug discovery and materials science.
Academic research provides numerous examples where various substituted anilines are employed in similar synthetic roles. These reactions illustrate the types of chemical transformations for which this compound is an ideal candidate.
Table 1: Representative Reactions of Aniline Synthons in Organic Synthesis
| Aniline Synthon Type | Reaction Partner | Resulting Compound Class | Research Context | Citation |
|---|---|---|---|---|
| Substituted Anilines | 2,6-Dichloropyrimidine-4-amine | Aminopyrimidine Derivatives | Synthesis of potential anticancer agents | nih.gov |
| Substituted Anilines | Podophyllotoxin | 4β-Anilino-podophyllotoxin Analogs | Development of DNA topoisomerase II poisons | rsc.orgnih.gov |
| Substituted Anilines | 1,4-Naphthoquinone | 2-(Anilino)naphthalene-1,4-dione Derivatives | Creation of analgesic and antioxidant agents | researchgate.net |
Overview of Current Research Trajectories Involving the Compound
The application of aniline-based synthons like this compound is directed toward several key areas of research, most prominently in the field of medicinal chemistry. The goal is often to synthesize novel molecules with specific biological activities.
Anticancer Drug Discovery: A major thrust of current research is the development of novel anticancer agents. Substituted anilines are fundamental building blocks in this area.
Enzyme Inhibitors: Researchers have synthesized series of 4β-anilino-podophyllotoxin derivatives that act as potent poisons of DNA topoisomerase II, a critical enzyme for cell division. rsc.orgnih.gov Several of these compounds demonstrated greater activity than the established chemotherapy drug etoposide. nih.gov
Antiproliferative Agents: Studies have focused on creating new classes of molecules with broad antiproliferative effects. For example, novel aminopyrimidine derivatives have been designed and synthesized from aniline precursors, showing significant cell growth inhibition in glioblastoma, breast, and colon cancer cell lines. nih.gov Similarly, substituted 5-anilino-α-glucofuranose derivatives have been shown to have potent antiproliferative effects against various human tumor cells. nih.gov Amino chalcone (B49325) derivatives represent another class of aniline-based compounds being investigated for their ability to inhibit cancer cell proliferation. mdpi.com
Neuroscience and Central Nervous System (CNS) Drugs: Another significant research trajectory involves the synthesis of compounds targeting the central nervous system. A recent study detailed a novel, efficient method for synthesizing meta-substituted anilines, which were then used as key intermediates in the creation of 5-HT6 receptor antagonists. nih.gov These antagonists are being investigated as potential anti-psychotic and anti-schizophrenic drugs. nih.gov
Development of Analgesic and Antioxidant Agents: Research has also explored the synthesis of aniline derivatives for other therapeutic purposes. One study reported the synthesis of a series of aniline-naphthoquinone derivatives and evaluated their potential as both analgesic and antioxidant agents, demonstrating the versatility of the aniline scaffold in generating compounds with diverse biological functions. researchgate.net
Table 2: Research Applications of Compound Classes Derived from Aniline Scaffolds
| Derived Compound Class | Research Area | Biological Target / Activity | Citation(s) |
|---|---|---|---|
| Aminopyrimidine Derivatives | Oncology | Antiproliferative (Glioblastoma, Breast Cancer) | nih.gov |
| 4β-Anilino-podophyllotoxin Analogs | Oncology | DNA Topoisomerase II Inhibition | rsc.orgnih.gov |
| Substituted 5-Anilino-α-glucofuranoses | Oncology | Antiproliferative (Colon, Skin, Lung Cancer) | nih.gov |
| Amino Chalcone Derivatives | Oncology | Antiproliferative | mdpi.com |
| Substituted Anilines | Neuroscience | 5-HT6 Receptor Antagonism (Antipsychotic) | nih.gov |
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(2-aminoethoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c9-5-6-11-8-3-1-7(10)2-4-8;/h1-4H,5-6,9-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBYQBOGWUIKNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Process Optimization
Established Synthetic Pathways to 4-(2-Aminoethoxy)aniline and its Hydrochloride Salt
The traditional and most common synthetic routes to 4-(2-Aminoethoxy)aniline and its subsequent salt form are built upon a logical sequence of well-established chemical transformations. These pathways are designed for reliability and scalability, utilizing common starting materials and reagents.
Etherification Reactions in Aniline (B41778) Synthesis
The formation of the ether bond is a critical step in constructing the 4-(2-Aminoethoxy)aniline backbone. A prevalent strategy involves a Williamson ether synthesis, where a phenoxide acts as a nucleophile, attacking an alkyl halide. In the context of this synthesis, the starting material is typically 4-nitrophenol (B140041). The phenolic proton is acidic and can be readily removed by a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to generate the 4-nitrophenoxide ion.
This nucleophilic phenoxide is then reacted with a protected or derivatized 2-aminoethyl halide, such as 2-bromoethylamine (B90993) hydrobromide or N-(2-chloroethyl)acetamide. Using a protected amine is often necessary to prevent the amine functionality from competing in the nucleophilic substitution reaction or undergoing other side reactions. The general reaction is as follows:
Step 1: Deprotonation: 4-Nitrophenol is treated with a base to form the 4-nitrophenoxide.
Step 2: Nucleophilic Substitution: The 4-nitrophenoxide displaces a halide from a suitable ethylamine (B1201723) derivative (e.g., N-(2-bromoethyl)acetamide) to form the ether linkage, yielding an intermediate like N-[2-(4-nitrophenoxy)ethyl]acetamide.
Phase-transfer catalysts can be employed in these etherification reactions to facilitate the reaction between the aqueous phenoxide phase and the organic alkyl halide phase, improving reaction rates and yields. mdpi.com
Reductive Processes for Aromatic Nitro Group Conversion to Amino Functionality
The conversion of the aromatic nitro group to a primary amine (aniline) is the cornerstone of this synthesis. The nitro group on the intermediate, for instance N-[2-(4-nitrophenoxy)ethyl]acetamide, must be reduced. This transformation is one of the most studied and utilized reactions in industrial organic chemistry. youtube.com
Several reliable methods exist for this reduction:
Catalytic Hydrogenation: This is a widely used industrial method. The nitro compound is hydrogenated using hydrogen gas (H₂) in the presence of a metal catalyst. youtube.com Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. researchgate.netresearchgate.net The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under pressure. This method is often preferred due to its high efficiency and the production of clean byproducts (water).
Metal-Acid Reductions: A classic laboratory and industrial method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid, typically hydrochloric acid (HCl). youtube.com The reaction of iron with acid is particularly common for its cost-effectiveness.
Transfer Hydrogenation: In this variation, a source other than hydrogen gas is used to provide hydrogen. Hydrazine hydrate, in the presence of a catalyst like ferric chloride and activated carbon, can be an effective reducing agent for converting dinitrophenols to nitroanilines. google.com
The choice of method depends on factors like the presence of other reducible functional groups in the molecule, cost, scale, and safety considerations. For the synthesis of 4-(2-Aminoethoxy)aniline, catalytic hydrogenation is a frequent choice due to its high selectivity and yield. youtube.comresearchgate.net
Salt Formation Procedures: Aniline to Hydrochloride Transformation
The final step in producing the target compound is the conversion of the free base, 4-(2-Aminoethoxy)aniline, into its hydrochloride salt. Anilines are basic compounds and readily react with strong acids to form stable, crystalline, and often water-soluble salts. This transformation is crucial for improving the compound's shelf-life, handling properties, and purity, as the crystallization process helps remove non-basic impurities.
The procedure is generally straightforward:
The purified 4-(2-Aminoethoxy)aniline free base is dissolved in a suitable organic solvent, such as isopropanol (B130326), ethanol, or diethyl ether.
A stoichiometric amount of hydrochloric acid (either as a concentrated aqueous solution or as a solution in a solvent like isopropanol or ether) is added to the aniline solution with stirring.
The 4-(2-Aminoethoxy)aniline hydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution.
The solid product is then collected by filtration, washed with a small amount of cold solvent to remove any residual acid or impurities, and dried under vacuum.
Patented processes for similar compounds describe reacting the aniline vapor with hydrogen chloride gas at elevated temperatures (>250 °C) to produce the hydrochloride salt directly as a solid, avoiding the use of solvents.
Multi-Step Synthesis Strategies from Precursors
| Step | Reaction | Starting Material | Reagent(s) | Intermediate/Product |
| 1 | Etherification | 4-Nitrophenol | 1. Base (e.g., K₂CO₃)2. 2-Bromoethylamine derivative | 2-(4-Nitrophenoxy)ethanamine derivative |
| 2 | Reduction | 2-(4-Nitrophenoxy)ethanamine derivative | H₂ gas, Pd/C catalyst | 4-(2-Aminoethoxy)aniline derivative |
| 3 | (Optional) Deprotection | Protected Aniline | Acid or Base | 4-(2-Aminoethoxy)aniline |
| 4 | Salt Formation | 4-(2-Aminoethoxy)aniline | Hydrochloric Acid (HCl) | This compound |
This strategic sequence ensures that the more sensitive amino group is introduced at a later stage, preventing potential side reactions during the etherification step. The choice of protecting groups for the amino functionality in the ethyl halide reagent is critical and must be selected for easy removal after the nitro group reduction.
Methodological Advancements in Synthetic Protocols
Research continues to focus on optimizing the synthesis of anilines and their derivatives by improving efficiency, reducing environmental impact, and enhancing safety. These advancements are primarily concentrated on the catalytic reduction step.
Catalytic Approaches in Reduction Steps
The catalytic reduction of aromatic nitro groups is a key area of research for process optimization. While traditional catalysts like Pd/C and Raney nickel are effective, advancements focus on creating more active, selective, and reusable catalytic systems.
Novel Catalyst Development:
Modified Platinum Catalysts: Research has shown that modifying platinum-on-carbon catalysts can enhance performance. For instance, the addition of specific amines or alkaline compounds to the reaction mixture when reducing substituted nitrobenzenes can lead to improved yields and catalyst recyclability. google.com
Mixed Metal Oxide Catalysts: Novel catalysts, such as copper ferrites (CuFe₅O₈), have been developed for the reduction of 4-nitrophenol. mdpi.com These materials can exhibit high catalytic activity, driven by electron transfer between the different metal ions (e.g., Cu²⁺, Fe²⁺, and Fe³⁺), and offer the advantage of being recoverable magnetic particles. mdpi.com
Process Intensification:
Continuous Flow Hydrogenation: A significant advancement is the shift from batch reactors to continuous flow systems, often using microreactors or packed-bed reactors. researchgate.netresearchgate.net This technology offers superior control over reaction parameters like temperature and pressure, enhances safety by minimizing the volume of hazardous materials at any given time, and can lead to higher productivity and yields. researchgate.net
Catalyst Reusability: A major focus of modern synthetic chemistry is the development of robust catalysts that can be easily separated from the reaction mixture and reused multiple times without significant loss of activity. This is economically and environmentally advantageous. For example, processes for preparing chloro-dimethoxyaniline emphasize catalyst recycling as a key benefit. google.com
These advancements aim to make the synthesis of compounds like this compound more sustainable and cost-effective.
Solvent System Selection and Reaction Conditions
The synthesis of this compound is typically achieved through a multi-step process, primarily involving an etherification reaction followed by the reduction of a nitro group and subsequent salt formation. The choice of solvent and specific reaction conditions are paramount in each stage to ensure high conversion and product quality.
A common synthetic pathway commences with the Williamson ether synthesis, where the sodium salt of 4-nitrophenol is reacted with a protected 2-aminoethyl halide, such as 2-chloroethylamine (B1212225) hydrochloride. This is followed by the reduction of the intermediate, 4-(2-aminoethoxy)nitrobenzene.
Etherification Step: For the initial etherification, polar aprotic solvents are generally preferred. Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are effective choices as they can solvate the reacting species and facilitate the nucleophilic substitution reaction. The reaction often requires an inorganic base, such as potassium carbonate, to deprotonate the phenol (B47542).
Reduction Step: The reduction of the nitroaromatic intermediate is a critical step. Two primary methods are prevalent:
Catalytic Hydrogenation: This method employs a catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere. google.com Ethanol is a frequently used solvent for this transformation as it effectively dissolves the nitro-intermediate and is compatible with the hydrogenation catalyst. The reaction may be conducted under pressure to improve reaction rates. google.com
Chemical Reduction: Alternatively, metal salts like tin(II) chloride dihydrate (SnCl₂·2H₂O) in a protic solvent such as absolute ethanol can be used. This reaction is typically performed at elevated temperatures, for instance, 70°C for several hours, to drive the reduction to completion.
Salification Step: Once the free base, 4-(2-aminoethoxy)aniline, is formed and purified, it is converted to its hydrochloride salt. This is achieved by treating a solution of the aniline derivative with hydrochloric acid. The choice of solvent is crucial for efficient precipitation of the salt. Solvents in which the hydrochloride salt is poorly soluble, such as isopropanol, ethyl acetate, or a mixture including ethers like dioxane, are ideal for maximizing recovery. orgsyn.org
The table below summarizes typical solvent systems and conditions for the key reaction steps.
| Reaction Step | Solvent System | Key Reagents/Catalyst | Typical Temperature |
| Etherification | Dimethylformamide (DMF) | Potassium Carbonate (K₂CO₃) | 80 - 120°C |
| Reduction (Hydrogenation) | Ethanol | 5% Palladium on Carbon (Pd/C), H₂ gas | 25 - 60°C |
| Reduction (Chemical) | Ethanol | Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 70°C |
| Salification | Isopropanol / Dioxane | Concentrated Hydrochloric Acid (HCl) | 0 - 25°C |
Optimization of Reaction Yields and Purity Profiles
Optimizing reaction yield and achieving high purity are central goals in the synthesis of fine chemicals and pharmaceutical intermediates. nbinno.com This involves a systematic study of reaction parameters and the implementation of effective purification strategies.
The table below, based on data from analogous nitroarene reductions, illustrates the impact of temperature on reaction yield in a continuous-flow hydrogenation process. researchgate.net
| Entry | Temperature (°C) | Flow Rate (mL/min) | Pressure (MPa) | Yield (%) |
| 1 | 40 | 0.50 | 1.0 | 85 |
| 2 | 50 | 0.50 | 1.0 | 96 |
| 3 | 60 | 0.50 | 1.0 | 99 |
| 4 | 70 | 0.50 | 1.0 | 99 |
Purity Profiles: Achieving a high purity profile is critical. The primary method for purifying the final hydrochloride salt is recrystallization. mt.com An ideal recrystallization solvent (or solvent pair) is one in which the compound is soluble at an elevated temperature but sparingly soluble at room temperature or below, allowing for the separation of impurities which remain in the mother liquor. mt.com For aniline hydrochlorides, alcohol-water or alcohol-ether mixtures are commonly employed.
The purity of the final product is typically assessed using high-performance liquid chromatography (HPLC), which can separate the target compound from residual starting materials or by-products. In some reported syntheses of similar aniline derivatives, purity after purification via silica (B1680970) chromatography was found to be around 90%. Further purification via recrystallization is often necessary to achieve the >99% purity required for many applications.
Scalability Considerations in Laboratory and Pilot-Scale Synthesis Research
Translating a laboratory-scale synthesis to a pilot or industrial scale introduces a new set of challenges that must be addressed to ensure the process is safe, efficient, and reproducible.
During non-GMP scale-up, the primary focus is on the technical feasibility of the process at a larger scale. Key considerations include:
Heat Management: The reduction of nitroarenes is a highly exothermic reaction. On a large scale, efficient heat dissipation is critical to prevent thermal runaway. This requires reactors with appropriate cooling capacity and careful control over the rate of reagent addition.
Mass Transfer: Ensuring efficient mixing becomes more challenging in large reactors. Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in the formation of by-products and reduced yields.
Process Automation: At the pilot scale, automation is often introduced to improve control and reproducibility over parameters like temperature, pressure, and addition rates.
A significant advancement in addressing scalability challenges is the adoption of continuous-flow synthesis. rsc.org Flow reactors offer superior heat and mass transfer compared to batch reactors due to their high surface-area-to-volume ratio. This results in enhanced safety, better process control, and often, higher yields and productivity. rsc.org
The following table compares key aspects of traditional batch processing with continuous-flow synthesis for the production of aromatic amines. researchgate.netrsc.org
| Parameter | Batch Process | Continuous-Flow Process |
| Safety | Higher risk due to large volumes of reagents and exotherms. | Inherently safer due to small reactor holdup and superior heat control. |
| Reaction Time | Typically several hours to a full day. | Significantly reduced, often to minutes or a few hours. |
| Productivity | Limited by batch size and cycle time. | High throughput, capable of producing kilograms per day. |
| Consistency | Potential for batch-to-batch variability. | High consistency and product quality due to steady-state operation. |
When this compound is intended for use as an intermediate in the manufacture of an Active Pharmaceutical Ingredient (API), its synthesis must be conducted under current Good Manufacturing Practice (cGMP) guidelines. transparencymarketresearch.com This imposes a rigorous set of controls on the entire manufacturing process.
Key cGMP considerations include:
Process Validation: The manufacturing process must be validated to demonstrate that it is robust and consistently produces a product that meets its pre-determined quality attributes.
Impurity Profiling: A thorough understanding of the impurity profile is required. This includes identifying known and potential impurities, determining their origin (e.g., starting materials, by-products, degradation products), and establishing acceptable limits. nih.gov The potential for genotoxic impurities, which may arise from starting materials or side-reactions, must be carefully evaluated and controlled. nih.gov
Quality Control: Stringent in-process controls and final product testing are implemented to ensure each batch meets specifications. This involves validated analytical methods, primarily HPLC for purity and identity confirmation.
Documentation: Comprehensive documentation, including master batch records, executed batch records, and standard operating procedures (SOPs), is mandatory to ensure traceability and procedural adherence.
Raw Material Sourcing: All starting materials must be sourced from qualified vendors, with established specifications to ensure consistency and quality from the outset.
The successful transition from a non-GMP pilot scale to a cGMP production environment requires a multidisciplinary approach, focusing on process understanding, control, and documentation to guarantee the quality and consistency of the final intermediate.
Chemical Reactivity and Advanced Derivatization Studies
Reactions Involving the Aromatic Amine Moiety
The aromatic amine is a key functional group that directs the reactivity of the benzene (B151609) ring and can participate in various substitution and transformation reactions.
The aromatic amine of 4-(2-Aminoethoxy)aniline can undergo nucleophilic acyl substitution with various acylating agents to form stable amide bonds. This reaction typically proceeds via an addition-elimination mechanism where the amine attacks the carbonyl carbon of the acylating agent. masterorganicchemistry.comlibretexts.org Common acylating agents include acyl chlorides, acid anhydrides, and carboxylic acids.
When reacting with highly reactive acyl chlorides or anhydrides, the reaction can be carried out in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the acidic byproduct (HCl or a carboxylic acid) that is formed. youtube.comkhanacademy.org For reactions with less reactive carboxylic acids, coupling reagents are essential to activate the carboxylic acid. These reagents form a highly reactive intermediate that is readily attacked by the aniline (B41778). fishersci.co.uk The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 4-dimethylaminopyridine (B28879) (DMAP) is a common strategy for forming amides from anilines, including electron-deficient ones. nih.gov The reaction involves the formation of a reactive O-acylisourea intermediate from the carboxylic acid and EDC, which is then attacked by the amine. fishersci.co.uk
Due to the lower nucleophilicity of the aromatic amine compared to the aliphatic amine, achieving selective acylation at the aniline nitrogen requires specific strategies, such as protecting the more reactive aliphatic amine or carefully controlling stoichiometry and reaction conditions.
Table 1: Reagents for Amide Formation with Aromatic Amines
| Acylating Agent | Coupling Reagent/Base | Typical Conditions | Byproduct |
|---|---|---|---|
| Acyl Chloride (R-COCl) | Pyridine or Triethylamine | Aprotic solvent (DCM, THF), 0°C to RT | HCl |
| Acid Anhydride ((RCO)₂O) | Base (e.g., Pyridine) | Aprotic solvent, RT or gentle heating | Carboxylic Acid |
This is an interactive data table. You can sort and filter the data as needed.
The aminoethoxy group is a powerful activating substituent, directing incoming electrophiles to the ortho and para positions relative to itself. byjus.com The ether oxygen and the amino nitrogen both donate electron density to the ring via resonance, making the ring highly nucleophilic. chemistrysteps.comlibretexts.org Consequently, electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation can readily occur.
However, the high reactivity of the aniline ring can be a drawback, often leading to over-reaction (e.g., polyhalogenation) or undesirable side reactions like oxidation, especially under harsh acidic conditions (e.g., nitration). byjus.comlibretexts.org For instance, direct bromination of highly activated rings like aniline in bromine water typically results in the formation of a 2,4,6-tribromo-substituted product. byjus.com Similarly, direct nitration with strong acids can lead to oxidation or meta-substitution due to the protonation of the amino group to form the anilinium ion, which is a deactivating, meta-directing group. byjus.comlibretexts.org
To control the reactivity and achieve selective mono-substitution (primarily at the para-position if available, or ortho), the activating influence of the amino group is often attenuated by acetylation. The aromatic amine is first converted to an acetanilide. This acetyl group reduces the electron-donating capacity of the nitrogen by pulling its lone pair towards the carbonyl group. libretexts.org Following the electrophilic substitution, the acetyl group can be easily removed by acid- or base-catalyzed hydrolysis to regenerate the amine. libretexts.org
Table 2: Electrophilic Aromatic Substitution Reactions
| Reaction | Reagent | Expected Product Position | Notes |
|---|---|---|---|
| Bromination | Br₂ / Acetic Acid | Ortho, Para | Can lead to polybromination without a protecting group. byjus.com |
| Nitration | HNO₃ / H₂SO₄ | Ortho, Para | Requires protection (e.g., acetylation) to prevent oxidation and meta-product formation. libretexts.org |
This is an interactive data table. You can sort and filter the data as needed.
The primary aromatic amine of 4-(2-Aminoethoxy)aniline can be converted into a diazonium salt through a process called diazotization. organic-chemistry.org This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl or H₂SO₄ at low temperatures (0–5 °C). libretexts.org Safer diazotizing agents like tert-butyl nitrite (TBN) can also be used, allowing for reactions at higher temperatures. researchgate.net
The resulting arenediazonium salt is a valuable synthetic intermediate. organic-chemistry.orglibretexts.org The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), which can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. These transformations are useful for introducing substituents onto the aromatic ring that are otherwise difficult to install directly. For example, treatment with copper(I) halides (CuCl, CuBr) or potassium iodide allows for the synthesis of the corresponding aryl halides. organic-chemistry.org
Furthermore, diazonium salts can act as electrophiles in azo coupling reactions with activated aromatic compounds like phenols or other anilines to form brightly colored azo compounds, which are the basis for many dyes. icrc.ac.irresearchgate.net
Reactions Involving the Aliphatic Aminoethoxy Chain
The aliphatic primary amine at the terminus of the ethoxy chain is generally more basic and more nucleophilic than its aromatic counterpart. reddit.com This difference in reactivity is a cornerstone for the selective derivatization of 4-(2-Aminoethoxy)aniline.
The aliphatic amine can be selectively alkylated due to its higher nucleophilicity. Standard alkylating agents such as alkyl halides will preferentially react with the aliphatic amine. The reaction proceeds via a nucleophilic substitution mechanism where the amine's lone pair attacks the electrophilic carbon of the alkylating agent. To prevent over-alkylation, which can lead to secondary and tertiary amines or even quaternary ammonium (B1175870) salts, reaction conditions such as stoichiometry and temperature must be carefully controlled.
Modern methods like hydrogen-borrowing alkylation (or catalytic C-N coupling) using alcohols as alkylating agents have also been developed. nih.govnih.gov These methods are often catalyzed by transition metals and are considered green alternatives as the only byproduct is water. nih.gov Given the presence of two primary amines, selective mono-alkylation at the aliphatic position is feasible by choosing the appropriate catalyst and conditions.
The greater nucleophilicity of the aliphatic amine makes it the primary site of attack for acylating agents like acyl chlorides and acid anhydrides, especially under kinetically controlled conditions (e.g., low temperatures). reddit.com This selective acylation allows for the synthesis of amides on the side chain while leaving the aromatic amine untouched.
The reaction follows the standard nucleophilic acyl substitution mechanism. libretexts.org To drive the reaction to completion, a base is often added to scavenge the acid byproduct. youtube.com This selectivity provides a robust method for introducing a wide variety of functional groups onto the aminoethoxy side chain, enabling the synthesis of a diverse library of derivatives.
Table 3: Comparison of Amine Reactivity in Acylation
| Amine Position | Functional Group Type | Relative Nucleophilicity | Preferred Reaction Conditions for Selective Acylation |
|---|---|---|---|
| Ring Position 4 | Aromatic Primary Amine | Lower | Requires activating coupling agents (EDC/HOBt) or more forcing conditions. |
This is an interactive data table. You can sort and filter the data as needed.
Ether Linkage Stability and Potential Cleavage Reactions
The 4-(2-Aminoethoxy)aniline molecule contains a robust arylethyl ether linkage (Ar-O-CH₂). Ether bonds are generally characterized by their high stability and resistance to cleavage by many common reagents. However, under specific and often harsh conditions, this linkage can be cleaved. The stability of the β-O-4 ether linkage, a structurally similar bond prevalent in lignin (B12514952), has been studied extensively, offering insights into the potential cleavage pathways for the ether bond in 4-(2-Aminoethoxy)aniline.
Research into lignin depolymerization reveals that the cleavage of β-O-4 ether bonds can be promoted under various conditions, including catalytic, thermal, and electrochemical methods.
Base-Catalyzed Cleavage : Theoretical studies on lignin model compounds show that base-catalyzed cleavage of the β-O-4 ether linkage can occur. frontiersin.org The reaction mechanism involves the formation of an intermediate stabilized by electrostatic interactions between the hydroxide (B78521) ion of the base and hydrogens on the phenyl ring adjacent to the ether bond. frontiersin.org The transition state for the C-O bond cleavage involves the deprotonation of the α-carbon next to the ether linkage, followed by the breaking of the C-O bond. frontiersin.org However, this process often requires high activation energy. frontiersin.org
Photocatalytic Cleavage : An efficient, two-step strategy for cleaving β-O-4 ether bonds involves an initial oxidation of the alcohol group to a ketone, followed by photocatalysis. mdpi.com Systems using Ni/TiO₂ as a photocatalyst under UV irradiation have proven effective in breaking down these oxidized lignin model compounds into smaller phenolic derivatives. mdpi.com The initial oxidation significantly lowers the bond dissociation enthalpy of the ether linkage, making it more susceptible to cleavage. mdpi.com
These findings suggest that while the ether linkage in 4-(2-Aminoethoxy)aniline is stable under normal synthetic conditions, targeted cleavage is achievable, particularly after modification of the adjacent functional groups, providing a potential route for controlled degradation or derivatization.
| Method | Key Reagents/Catalysts | General Observation | Reference |
|---|---|---|---|
| Base-Catalyzed | NaOH, KOH, LiOH | Cleavage proceeds via a high-energy transition state involving deprotonation of the α-carbon. | frontiersin.org |
| Photocatalytic | Ni/TiO₂, Pyridinium chlorochromate (PCC), UV light | A two-step process: oxidation of an adjacent alcohol to a ketone, followed by photocatalytic cleavage of the ether bond. | mdpi.com |
Formation of Complex Molecular Architectures Using 4-(2-Aminoethoxy)aniline as a Linker
The bifunctional nature of 4-(2-Aminoethoxy)aniline, possessing both a primary aromatic amine and a primary aliphatic amine, makes it an excellent linker molecule for constructing complex molecular architectures. The differential reactivity of the two amino groups allows for selective and stepwise reactions.
The aromatic amino group of 4-(2-Aminoethoxy)aniline is a key functional group for the synthesis of various fused heterocyclic systems, most notably indoles. Numerous synthetic strategies can be employed.
Fischer Indole (B1671886) Synthesis : This classic method involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. 4-(2-Aminoethoxy)aniline can be readily converted to its corresponding phenylhydrazine derivative, which can then undergo cyclization to form a 6-ethoxyamino-substituted indole. researchgate.net
Modern Transition-Metal-Catalyzed Methods : Contemporary organic synthesis offers a plethora of methods for indole synthesis starting from anilines. organic-chemistry.org Palladium-catalyzed reactions, for example, can couple anilines with various partners to form the indole ring. One such approach involves the coupling of 2-alkynyl arylazides with aryl bromides. organic-chemistry.org Another powerful method is the intramolecular C-H amination of 2-vinylanilines, which can be achieved using iron or other transition metal catalysts, or even under metal-free electrochemical conditions. organic-chemistry.org The amino group of 4-(2-Aminoethoxy)aniline can serve as the nucleophile in these cyclization strategies. For instance, it can be reacted with a suitable precursor to form a 2-vinylaniline (B1311222) derivative, which then undergoes catalyzed cyclization to yield the indole core.
Synthesis from Anilines and β-Carbonyl Sulfides : An alternative route involves the reaction of an N-chloroaniline with a β-carbonyl sulfide. google.com The aniline is first treated with a source of positive halogen, such as tert-butyl hypochlorite, to form the N-haloaniline intermediate, which then reacts to form the indole structure. google.com
These synthetic routes demonstrate the utility of 4-(2-Aminoethoxy)aniline as a precursor for creating indole derivatives, which are core structures in many pharmacologically active compounds. researchgate.net
The synthesis of sulfonamides is a cornerstone of medicinal chemistry. The primary amino groups of 4-(2-Aminoethoxy)aniline can react with sulfonyl chlorides to form sulfonamide linkages. The aromatic amine is generally less nucleophilic than the aliphatic amine, allowing for potential selectivity.
The most common method for synthesizing sulfonamides involves the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of a base. ijarsct.co.inresearchgate.net Primary amines are typically highly reactive in this transformation. ijarsct.co.inresearchgate.net
A general reaction scheme is as follows: R-SO₂Cl + H₂N-R' → R-SO₂-NH-R' + HCl
In the case of 4-(2-Aminoethoxy)aniline, reaction with an arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride) would yield the corresponding sulfonamide. Depending on the reaction conditions, mono- or di-sulfonylation could be achieved.
Recent advances include the use of calcium(II) triflimide (Ca(NTf₂)₂) to activate sulfonimidoyl fluorides for reaction with anilines, providing chiral sulfonimidamides, which are analogues of sulfonamides. nih.govwur.nl Another innovative approach is the electrochemical synthesis of sulfonamides via the anodic oxidation of a substituted aniline in the presence of arylsulfinic acids. nih.gov This method relies on the electrogenerated quinone diimine intermediate undergoing a Michael-type addition with the arylsulfinic acid. nih.gov
| Method | Reactants | Key Features | Reference |
|---|---|---|---|
| Conventional Synthesis | Aniline + Sulfonyl Chloride | Commonly used, requires a base. Reactivity depends on amine nucleophilicity. | ijarsct.co.inresearchgate.net |
| Calcium-Mediated SuFEx | Aniline + Sulfonimidoyl Fluoride | Activated by Ca(NTf₂)₂, proceeds enantiospecifically to form chiral sulfonimidamides. | nih.govwur.nl |
| Electrochemical Synthesis | Substituted Aniline + Arylsulfinic Acid | Proceeds via anodic oxidation and Michael addition to a quinone diimine intermediate. | nih.gov |
Polycondensation is a process where bifunctional or polyfunctional monomers react to build larger structural units while releasing smaller molecules such as water or methanol. The diamine structure of 4-(2-Aminoethoxy)aniline makes it a suitable monomer for such polymerization reactions, leading to the formation of various polymer scaffolds like polyamides, polyimides, or polyureas when reacted with appropriate co-monomers.
For example, reacting 4-(2-Aminoethoxy)aniline with a diacyl chloride would lead to the formation of a polyamide. The properties of the resulting polymer would be influenced by the structure of the diacyl chloride co-monomer.
While direct polymerization of 4-(2-Aminoethoxy)aniline is not extensively documented in the provided search results, the principles are well-established. For instance, the synthesis of polyphosphoesters via the polycondensation of dimethyl H-phosphonate and poly(ethylene glycol)s illustrates a catalyst-free method for creating copolymers from commercially available monomers. mdpi.com Similarly, oxidative polymerization of N-substituted anilines has been used to synthesize functional polymers like polyindoles. rsc.org These examples highlight the feasibility of incorporating monomers like 4-(2-Aminoethoxy)aniline into polymer chains to create new materials with tailored properties.
Sophisticated Analytical Characterization in Chemical Research
Advanced Spectroscopic Techniques for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides precise information about the carbon-hydrogen framework of a molecule.
Proton (¹H) NMR spectroscopy of 4-(2-Aminoethoxy)aniline hydrochloride provides critical data on the number, environment, and connectivity of hydrogen atoms. In a suitable deuterated solvent like DMSO-d₆ or D₂O, the spectrum would exhibit several distinct signals corresponding to the different types of protons in the molecule.
The aromatic protons typically present as a pair of doublets, characteristic of a 1,4-disubstituted (para) benzene (B151609) ring, often referred to as an AA'BB' system. The protons ortho to the electron-donating amino group (H-3/H-5) and those ortho to the more electron-donating alkoxy group (H-2/H-6) would have distinct chemical shifts. The aliphatic portion of the molecule shows two triplets corresponding to the two inequivalent methylene (B1212753) (-CH₂-) groups of the ethoxy chain. The signal for the methylene group adjacent to the oxygen atom (H-7) is expected to be further downfield than the signal for the methylene group adjacent to the protonated amino group (H-8) due to the deshielding effect of the electronegative oxygen. The protons of the aniline (B41778) amine (-NH₂) and the terminal ammonium (B1175870) (-NH₃⁺) group would appear as broad singlets, and their chemical shifts can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
The following data are predicted values based on established chemical shift theory. Actual experimental values may vary.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2, H-6 (Aromatic) | ~6.8 - 7.0 | Doublet | 2H |
| H-3, H-5 (Aromatic) | ~6.6 - 6.8 | Doublet | 2H |
| H-7 (-O-CH₂ -) | ~4.0 - 4.3 | Triplet | 2H |
| H-8 (-CH₂ -NH₃⁺) | ~3.1 - 3.4 | Triplet | 2H |
| Aniline -NH₂ | ~5.0 (variable) | Broad Singlet | 2H |
| Ammonium -NH₃⁺ | ~8.0 (variable) | Broad Singlet | 3H |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, six distinct signals are expected: four for the aromatic carbons and two for the aliphatic carbons.
The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon atom bonded to the oxygen (C-4, ipso-carbon) and the carbon bonded to the nitrogen (C-1, ipso-carbon) will have characteristic downfield shifts. The carbons ortho (C-2, C-6) and meta (C-3, C-5) to the substituents will have shifts determined by the combined electron-donating effects of the amino and alkoxy groups. The two aliphatic carbons (C-7 and C-8) will appear in the upfield region of the spectrum, with the carbon attached to the oxygen (C-7) being more deshielded and thus appearing at a lower field than the carbon attached to the nitrogen (C-8).
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
The following data are predicted values based on established chemical shift theory. Actual experimental values may vary.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (ipso, C-NH₂) | ~140 - 142 |
| C-4 (ipso, C-O) | ~150 - 152 |
| C-2, C-6 (ortho to -O) | ~115 - 117 |
| C-3, C-5 (ortho to -NH₂) | ~118 - 120 |
| C-7 (-O-C H₂) | ~66 - 69 |
| C-8 (-C H₂-NH₃⁺) | ~39 - 42 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing through-bond correlations. researchgate.netresearchgate.netyoutube.com
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). For this compound, key COSY cross-peaks would be observed between the adjacent aromatic protons (H-2/H-3 and H-5/H-6, if resolved) and, crucially, between the two methylene groups of the side chain (H-7 and H-8). researchgate.netsdsu.eduyoutube.com
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (¹J C-H coupling). It would definitively link each proton signal to its corresponding carbon signal: H-2/H-6 to C-2/C-6, H-3/H-5 to C-3/C-5, H-7 to C-7, and H-8 to C-8. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically ²J and ³J), which is vital for connecting different parts of the molecule. Key HMBC correlations would include:
A cross-peak from the H-7 protons (-O-CH₂-) to the aromatic ipso-carbon C-4, confirming the ether linkage.
Correlations from the aromatic protons (H-2/H-6) to C-4 and C-3/C-5.
Correlations from the H-8 protons (-CH₂-NH₃⁺) to C-7. researchgate.netsdsu.eduyoutube.com
FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net The FTIR spectrum of this compound would display a combination of characteristic peaks confirming its structure. researchgate.netnist.gov
The presence of the primary aromatic amine (-NH₂) group is indicated by a pair of sharp-to-medium absorption bands corresponding to asymmetric and symmetric N-H stretching vibrations. orgchemboulder.comresearchgate.netspectroscopyonline.com A crucial feature for confirming the hydrochloride salt is the presence of a very broad and strong absorption band for the N-H stretch of the primary ammonium group (-NH₃⁺), often spanning a wide range and superimposed with C-H stretching bands. cdnsciencepub.com Other key absorptions include the aromatic C-H stretches, aromatic C=C ring stretches, and the strong C-O-C stretch of the ether linkage.
Interactive Data Table: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Asymmetric) | Primary Aromatic Amine | 3400 - 3500 | Medium |
| N-H Stretch (Symmetric) | Primary Aromatic Amine | 3300 - 3400 | Medium |
| N-H Stretch (Broad) | Primary Ammonium Salt (-NH₃⁺) | 2500 - 3100 | Strong, Broad |
| C-H Stretch (Aromatic) | Aryl C-H | 3000 - 3100 | Medium-Weak |
| C-H Stretch (Aliphatic) | Alkyl C-H | 2850 - 3000 | Medium |
| N-H Bend (Scissoring) | Primary Aromatic Amine | 1600 - 1650 | Medium-Strong |
| N-H Bend (Asymmetric) | Primary Ammonium Salt (-NH₃⁺) | 1580 - 1610 | Medium |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium, Multiple Bands |
| C-O-C Stretch (Asymmetric) | Aryl-Alkyl Ether | 1200 - 1275 | Strong |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. nih.gov For this compound, HRMS would be used to measure the exact mass of the cation, [C₈H₁₂N₂O + H]⁺. The experimentally determined mass can then be compared to the theoretically calculated mass to confirm the molecular formula with high confidence.
Furthermore, tandem mass spectrometry (MS/MS) techniques can be used to induce fragmentation of the parent ion. The analysis of the resulting fragment ions provides valuable structural information, corroborating the connectivity established by NMR. miamioh.edu Common fragmentation pathways for this molecule would likely involve cleavage of the ether bond or the C-C bond within the aminoethoxy side chain.
Interactive Data Table: Predicted HRMS Data for this compound
| Ion/Fragment | Formula | Calculated Exact Mass (m/z) | Description |
| Cation [M+H]⁺ | [C₈H₁₃N₂O]⁺ | 153.1022 | Protonated parent molecule |
| Fragment 1 | [C₆H₈NO]⁺ | 110.0599 | Loss of C₂H₅N (ethylenimine) |
| Fragment 2 | [C₂H₆N]⁺ | 44.0495 | Cleavage of ether C-O bond |
| Fragment 3 | [C₈H₁₂N]⁺ | 122.0964 | Loss of OH radical |
| Fragment 4 | [C₇H₈N]⁺ | 106.0651 | Loss of CH₂O and NH₃ |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatography is a powerful technique for separating, identifying, and quantifying the components of a mixture. advancechemjournal.com It is indispensable in chemical research for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, particularly for the analysis of non-volatile or thermally sensitive compounds like this compound. advancechemjournal.comchromatographyonline.com It is the preferred method for determining the purity and performing quantitative analysis of such compounds with a high degree of accuracy and reproducibility. advancechemjournal.com
In a typical HPLC analysis for this compound, a reversed-phase (RP) method is commonly employed. This involves a non-polar stationary phase (often a C18-functionalized silica (B1680970) column) and a polar mobile phase. The separation is based on the differential partitioning of the analyte and any impurities between the two phases. The hydrochloride salt form of the compound enhances its solubility in the polar mobile phases typically used in RP-HPLC.
The quantitative analysis is achieved by creating a calibration curve from standards of known concentration. The area under the chromatographic peak corresponding to the compound is directly proportional to its concentration in the sample. Purity is assessed by detecting the presence of other peaks, which may correspond to starting materials, by-products, or degradation products. The relative area of these impurity peaks allows for their quantification. A UV detector is commonly used, as the aniline ring possesses a strong chromophore that absorbs UV light at a specific wavelength. nih.gov
Table 1: Representative HPLC Parameters for Analysis of Aniline Derivatives
| Parameter | Typical Value/Condition | Purpose |
| Column | Reversed-Phase C18, 5 µm, 4.6 x 150 mm | Stationary phase for separation based on hydrophobicity. sielc.com |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid or a buffer | Eluent to carry the sample through the column. Acid improves peak shape. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation and retention times. nih.gov |
| Detection | UV-Vis Detector at ~254 nm | Quantifies the compound based on UV absorbance. nih.gov |
| Injection Volume | 5-20 µL | The amount of sample introduced into the system. |
| Column Temperature | 25-40 °C (Ambient or controlled) | Ensures reproducible retention times by controlling viscosity and interactions. |
During the synthesis of the parent aniline, GC can be used to monitor the reaction by taking aliquots from the reaction mixture over time. By analyzing these samples, chemists can track the disappearance of volatile starting materials and the appearance of intermediates or the final product (often after a derivatization step to increase volatility). This allows for the optimization of reaction conditions such as temperature, pressure, and reaction time.
Furthermore, GC is the standard method for detecting and quantifying residual volatile impurities in the final product. These impurities can include solvents used during the synthesis or purification steps (e.g., ethanol (B145695), toluene, or ethyl acetate). A headspace GC or direct injection method can identify and quantify these volatiles to ensure they are below acceptable limits. For the analysis of aniline derivatives, a nitrogen-phosphorus detector (NPD) is highly selective and sensitive, minimizing interferences from other sample matrix components. epa.gov
Table 2: General GC Conditions for Impurity Analysis and Reaction Monitoring
| Parameter | Typical Value/Condition | Purpose |
| Column | Fused Silica Capillary Column (e.g., SE-54, SE-30) epa.gov | Provides high-resolution separation of volatile components. |
| Carrier Gas | Helium or Nitrogen | Mobile phase that carries the vaporized sample through the column. |
| Inlet Temperature | 250-280 °C | Ensures rapid and complete vaporization of the sample. |
| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) epa.gov | FID is a general-purpose detector for organic compounds; NPD is highly sensitive to nitrogen-containing compounds like anilines. |
| Oven Program | Temperature gradient (e.g., 50°C to 250°C at 10°C/min) | Separates compounds based on their different boiling points and interactions with the stationary phase. |
X-ray Crystallography for Solid-State Conformational Analysis (if single crystals are obtained)
X-ray Crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov Its application to this compound is entirely dependent on the successful growth of single crystals of sufficient size and quality. nih.gov If such crystals can be obtained, this technique provides an unambiguous determination of the molecule's conformation, bond lengths, bond angles, and how the molecules pack together in the crystal lattice. nih.govnih.gov
The analysis involves mounting a single crystal on a diffractometer and irradiating it with a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, and the intensities and positions of these spots are measured. This diffraction data is then used to compute an electron density map of the crystal, from which a model of the atomic arrangement can be built and refined.
For this compound, a crystal structure would reveal the precise conformation of the aminoethoxy side chain relative to the aniline ring. It would also provide detailed information on the intermolecular interactions that stabilize the crystal structure, such as hydrogen bonds involving the ammonium group, the primary amine, the ether oxygen, and the chloride counter-ion. This information is invaluable for understanding the compound's physical properties and for computational modeling studies. nih.gov
Table 3: Typical Data Obtained from a Single-Crystal X-ray Diffraction Analysis
| Parameter | Description | Example Data (Illustrative) |
| Chemical Formula | The elemental composition of the compound. | C₈H₁₃ClN₂O |
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Monoclinic nih.govnih.gov |
| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). | P2₁/c nih.gov |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 8.5 Å, b = 12.1 Å, c = 9.3 Å, β = 95° |
| Volume (V) | The volume of the unit cell. | 952 ų |
| Z | The number of molecules per unit cell. | 4 nih.gov |
| Calculated Density | The theoretical density of the crystal. | 1.31 g/cm³ |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | R1 = 0.045 |
Computational and Theoretical Chemical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of 4-(2-Aminoethoxy)aniline hydrochloride at the molecular level. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electrons and nuclei.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. scispace.comnih.gov Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculations while maintaining a high degree of accuracy. scispace.com For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), can be employed to determine its optimized molecular geometry. nih.gov This process identifies the most stable arrangement of atoms by finding the minimum energy structure on the potential energy surface.
The geometry optimization provides key structural parameters. Below is a hypothetical table of optimized geometric parameters for the cation of 4-(2-Aminoethoxy)aniline, as would be obtained from a DFT calculation.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-N (aniline) | ~1.40 Å |
| C-O (ether) | ~1.37 Å | |
| O-C (ethyl) | ~1.43 Å | |
| C-C (ethyl) | ~1.52 Å | |
| C-N (amino) | ~1.47 Å | |
| Bond Angle | C-N-H (aniline) | ~112° |
| C-O-C | ~118° | |
| O-C-C | ~109° | |
| C-C-N (amino) | ~110° | |
| Dihedral Angle | C-C-O-C | Varies with conformer |
| O-C-C-N | Varies with conformer |
Note: These values are illustrative and represent typical bond lengths and angles for similar functional groups.
Furthermore, DFT calculations yield crucial information about the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller gap generally implies higher reactivity.
Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data in the theoretical framework. rsc.orgcolostate.edu These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory, can provide highly accurate predictions of various molecular properties for this compound.
These properties include, but are not limited to:
Polarizability: The ability of the electron cloud to be distorted by an external electric field.
Ionization Potential: The energy required to remove an electron from the molecule.
Electron Affinity: The energy released when an electron is added to the molecule.
The following table illustrates the kind of molecular properties that can be calculated using ab initio methods for the cation of 4-(2-Aminoethoxy)aniline.
| Property | Calculated Value (Hypothetical) |
| Dipole Moment | ~3.5 D |
| Average Polarizability | ~180 a.u. |
| Ionization Potential | ~7.8 eV |
| Electron Affinity | ~0.5 eV |
Note: These values are hypothetical and serve to illustrate the output of such calculations.
Conformational Analysis and Intramolecular Dynamics
The flexibility of the aminoethoxy side chain in this compound allows for the existence of multiple conformers, each with a distinct three-dimensional arrangement and energy.
The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. colostate.edu For this compound, the PES can be explored by systematically rotating the rotatable bonds, primarily the C-O, O-C, and C-C bonds of the ethoxyamine side chain. This exploration helps in identifying the various energy minima, which correspond to stable conformers, and the transition states that connect them. scispace.com
Computational methods can be used to perform a conformational search to locate low-energy structures. nih.gov The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution. Intramolecular hydrogen bonding, for instance between the terminal amino group and the ether oxygen, can significantly stabilize certain conformers.
The conformation of this compound can be significantly influenced by its environment, particularly in solution. Solvation models are used to account for the effect of the solvent on the molecular properties.
The Polarized Continuum Model (PCM) is a popular implicit solvation model where the solvent is treated as a continuous dielectric medium. ohio-state.educhemrxiv.org This model is effective in describing the electrostatic interactions between the solute and the solvent. For a charged species like this compound, the polar solvent will stabilize the molecule, and the extent of this stabilization can differ for various conformers, potentially altering their relative energy ranking compared to the gas phase.
The Supermolecule Approximation is an explicit solvation model where a few solvent molecules are included in the quantum mechanical calculation along with the solute molecule. This approach allows for a more detailed description of specific solute-solvent interactions, such as hydrogen bonding, but is computationally more demanding.
Spectroscopic Parameter Prediction and Experimental Validation
Computational methods are invaluable for predicting spectroscopic parameters, which can then be compared with experimental spectra for validation and interpretation. For this compound, vibrational and electronic spectra are of particular interest.
Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of the molecule. scispace.com These calculated frequencies correspond to the normal modes of vibration, such as C-H stretching, N-H bending, and C-O-C stretching. By comparing the calculated vibrational spectrum (e.g., infrared and Raman) with the experimental one, a detailed assignment of the observed spectral bands can be made.
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths. This allows for the prediction of the UV-Vis absorption spectrum, providing insights into the electronic transitions occurring within the molecule.
The following table presents a hypothetical comparison of calculated and experimental vibrational frequencies for key functional groups in this compound.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Hypothetical) | Experimental Frequency (cm⁻¹) (Hypothetical) |
| N-H Stretch (Aniline) | 3450 | 3430 |
| C-H Stretch (Aromatic) | 3100 | 3080 |
| C-H Stretch (Aliphatic) | 2950 | 2935 |
| N-H Bend (Aniline) | 1620 | 1610 |
| C=C Stretch (Aromatic) | 1510 | 1500 |
| C-O-C Stretch | 1240 | 1230 |
Note: The calculated frequencies are often scaled by a factor to improve agreement with experimental data.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding and predicting chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity and basicity. youtube.com The LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor, determining the molecule's electrophilicity and acidity. youtube.com
The energies of the HOMO and LUMO, and the energy gap between them (HOMO-LUMO gap), are critical parameters that can be readily calculated using DFT methods. researchgate.net A small HOMO-LUMO gap generally implies high chemical reactivity, as it is easier to excite an electron from the HOMO to the LUMO. nih.gov
For 4-(2-Aminoethoxy)aniline, both the amino and the aminoethoxy groups are electron-donating. These groups raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The HOMO is expected to be delocalized over the π-system of the benzene (B151609) ring and the lone pair of the amino group. The LUMO, on the other hand, would be a π* antibonding orbital of the aromatic ring. The presence of electron-donating groups elevates the HOMO energy significantly more than the LUMO energy, which leads to a reduction in the HOMO-LUMO gap compared to unsubstituted aniline (B41778), suggesting enhanced reactivity. nih.gov This analysis predicts that the molecule will readily react with electrophiles, with the reaction sites being the positions ortho and para to the electron-donating groups, as well as the nitrogen atom of the primary amine.
Table 3: Representative Frontier Orbital Energies
Molecular Modeling for Imprinting Processes
Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have specific recognition sites for a target molecule (template). mdpi.com Computational modeling, including molecular mechanics (MM) and molecular dynamics (MD) simulations, is an invaluable tool for designing and understanding the mechanisms of molecular imprinting. mdpi.com These methods allow for the rational selection of functional monomers, cross-linkers, and porogens (solvents) by simulating the pre-polymerization complex between the template and the functional monomers. nih.gov
In the context of creating a MIP for a target like dopamine, a molecule structurally similar to 4-(2-Aminoethoxy)aniline, such as 4-(2-aminoethyl)aniline, can be used as a pseudo-template. nih.gov A theoretical modeling approach can be employed to gain insight into the imprinting process and the selectivity of the polymer matrix. nih.gov
The modeling process typically involves:
Monomer Selection: Simulating the interaction between the template (or pseudo-template) and various functional monomers (e.g., methacrylic acid, acrylamide). The goal is to identify the monomer that forms the most stable complex with the template, often quantified by calculating the binding energy. mdpi.com Non-covalent interactions like hydrogen bonds and electrostatic interactions are key to this stability.
Stoichiometry Optimization: Determining the optimal molar ratio of template to functional monomer. A common ratio that provides a stable complex is 1:4. mdpi.com
Cross-linker and Porogen Effects: Modeling the polymerization process in the presence of a cross-linker (e.g., ethylene (B1197577) glycol dimethacrylate) and a porogen (e.g., methanol) to simulate the formation of the polymer matrix and the resulting cavity. nih.gov
Binding Analysis: After simulating the removal of the template, the structure and stability of the imprinted cavity can be analyzed. Molecular dynamics simulations can be used to study the rebinding of the target molecule to the imprinted site, providing information on the selectivity and affinity of the MIP. scispace.com
In a study using 4-(2-aminoethyl)aniline as a pseudo-template to create a MIP for dopamine, molecular modeling helped to rationalize why methacrylic acid was the most effective functional monomer, leading to a polymer with high binding specificity. nih.gov This computational approach significantly accelerates the development of effective MIPs by reducing the experimental trial-and-error process.
Applications in Advanced Chemical and Materials Science Research
Precursor in the Synthesis of Novel Organic Building Blocks
The synthesis of new chemical entities for various applications, particularly in drug discovery and materials science, relies on the availability of versatile and well-defined molecular building blocks. Aniline (B41778) derivatives are a cornerstone in this field, serving as key intermediates for a multitude of complex organic transformations. nbinno.com
In the field of drug discovery, the development of chemical libraries containing structurally diverse molecules is paramount for identifying new therapeutic leads. Molecular scaffolds form the core structure of these library members, and their design is critical for exploring chemical space. The bifunctional nature of 4-(2-Aminoethoxy)aniline hydrochloride makes it an excellent candidate for constructing such scaffolds. mdpi.com Its two distinct amino groups can be selectively functionalized, allowing for the divergent synthesis of a wide range of compounds from a single starting material. This approach is fundamental to combinatorial chemistry, where the goal is to rapidly generate a large number of different but related molecules. The ability to introduce complexity and diversity through stepwise reactions at either the aromatic or aliphatic amine makes this compound a valuable starting point for libraries of sp³-rich scaffolds, which are of increasing interest in drug discovery. nih.gov
Beyond its use in library development, this compound serves as a crucial intermediate in the multi-step synthesis of specific, complex organic molecules. mdpi.com Its structure can be incorporated into larger molecular frameworks to impart specific properties, such as acting as a flexible linker or introducing a site for further chemical modification. For instance, it can be a precursor in the synthesis of thyronamine (B1227456) analogs. The synthesis of such complex molecules often requires a series of carefully planned reactions, and the predictable reactivity of both the aniline and the primary amine functionalities of this compound allows for its strategic incorporation into a synthetic route.
A general representation of its utility can be seen in the synthesis of substituted quinones, where the amino group displaces a leaving group on the quinone ring. This is exemplified in the preparation of Plastoquinone (PQ) analogs, where an amine like 4-(2-aminoethyl)morpholine (B49859) is reacted with a hydroquinone (B1673460) in the presence of an oxidizing agent. nih.gov This type of reaction highlights how the aminoethoxy aniline moiety can be used to introduce specific side chains onto a core structure.
Role in Polymer Science and Engineering
The field of polymer science and engineering constantly seeks new monomers and modifying agents to create materials with tailored properties. The dual functionality of this compound makes it a significant contributor in this area.
Polycondensation is a step-growth polymerization process that involves the reaction of bifunctional or polyfunctional monomers to form polymers, with the elimination of a small molecule such as water. Diamines are common monomers in the synthesis of important classes of polymers like polyamides and polyimides. 4-(2-Aminoethoxy)aniline, as a diamine, can be reacted with diacyl chlorides or dianhydrides to form these respective polymers. The incorporation of the flexible ethoxy linker into the polymer backbone can influence the material's properties, such as its thermal stability, solubility, and mechanical characteristics.
Interactive Table: Potential Polymer Properties Influenced by 4-(2-Aminoethoxy)aniline Monomer
| Polymer Property | Potential Influence of Monomer |
|---|---|
| Flexibility | The ethoxy group in the backbone can increase chain flexibility compared to rigid aromatic diamines. |
| Solubility | The ether linkage and the potential for hydrogen bonding can enhance solubility in a wider range of solvents. |
| Thermal Stability | The aromatic ring contributes to good thermal stability, a hallmark of polyamides and polyimides. |
| Adhesion | The polar nature of the monomer can improve the adhesive properties of the resulting polymer to various substrates. |
Biopolymers, such as silk fibroin, are attractive materials for biomedical applications due to their biocompatibility and biodegradability. nih.govresearchgate.net However, to enhance their functionality or to immobilize other molecules like drugs or growth factors, their chemical modification is often necessary. rsc.org Silk fibroin has reactive amino acid side chains, including those with amino, carboxyl, and hydroxyl groups, that can be targeted for modification. lifeasible.comnih.gov
The primary aliphatic amine of this compound can be used to functionalize silk fibroin. For example, it can react with the carboxyl groups on the side chains of aspartic acid and glutamic acid residues in the silk fibroin structure. This amidation reaction is typically mediated by a coupling agent, which activates the carboxyl group to form an amide bond with the amine. This modification introduces a new functional handle—the aromatic amine—onto the biopolymer surface, which can then be used for subsequent reactions.
Molecularly imprinted polymers (MIPs) are synthetic polymers with tailor-made recognition sites for a specific target molecule. nih.gov They are created by polymerizing functional monomers and a cross-linker in the presence of a "template" molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the template.
In the synthesis of MIPs, the choice of functional monomer is critical as it must be able to interact non-covalently or covalently with the template molecule. A related compound, 4-(2-Aminoethyl)aniline, has been successfully used as a pseudo-template to create MIPs for the selective separation of dopamine. nih.gov In this study, various functional monomers were tested, with methacrylic acid providing the highest binding specificity for dopamine. nih.gov The resulting polymer demonstrated a high imprinting factor of 22.96, indicating a strong and selective binding of dopamine. nih.gov This research showcases the potential of aniline derivatives with an aminoalkyl side chain to be involved in the creation of highly selective MIPs for bioanalysis and separation science. nih.gov
Interactive Table: MIP Synthesis for Dopamine Separation
| Component | Role | Example Material |
|---|---|---|
| Pseudo-template | Creates the specific binding cavity | 4-(2-Aminoethyl)aniline nih.gov |
| Functional Monomer | Interacts with the template | Methacrylic acid nih.gov |
| Cross-linker | Forms the polymer matrix | Ethylene (B1197577) glycol dimethacrylate nih.gov |
| Target Analyte | The molecule to be separated | Dopamine nih.gov |
Contribution to Structural Analogue Studies
The compound this compound serves as a valuable scaffold in the systematic exploration of chemical space through the generation of structural analogues. Its distinct trifunctional nature—comprising a primary aromatic amine, a primary aliphatic amine, and an ether linkage—offers multiple points for chemical modification, enabling researchers to fine-tune physicochemical properties.
The generation of structural analogues from this compound allows for a detailed examination of how modifications to different parts of the molecule influence its properties. For instance, the aromatic amine can undergo reactions to introduce a wide variety of substituents, altering the electronic properties of the phenyl ring. nbinno.com Similarly, the terminal aliphatic amine of the aminoethoxy group can be readily functionalized. These modifications can lead to the development of new polymers, dyes, and other advanced materials. researchgate.netrsc.org
A systematic approach to creating analogues from this compound can be envisioned as follows:
Modification of the Aromatic Ring: Introducing electron-donating or electron-withdrawing groups to the aniline ring can modulate the electron density and reactivity of the molecule.
Functionalization of the Aliphatic Amine: The terminal amino group can be converted into amides, sulfonamides, or other functional groups, leading to significant changes in solubility, and intermolecular interactions.
Alteration of the Ether Linkage: While less common, modifications to the ethoxy linker could also be explored to study the impact of chain length and flexibility on material properties.
The table below outlines potential modifications to the this compound structure for the purpose of exploring chemical space and its effect on chemical properties.
| Modification Site | Type of Modification | Potential Impact on Chemical Properties |
| Aromatic Amine | Acylation, Sulfonylation, Alkylation | Alters electronic properties, potential for new polymerizable monomers. |
| Aliphatic Amine | N-alkylation, N-acylation | Modifies basicity, hydrogen bonding capability, and solubility. |
| Phenyl Ring | Halogenation, Nitration | Changes electronic and steric properties, influencing intermolecular packing. nbinno.com |
| Ether Linkage | Chain extension or branching | Affects molecular flexibility and conformation. |
This systematic approach to analogue generation, based on the this compound core, facilitates a deeper understanding of structure-property relationships within this class of compounds.
Investigations in Aggregation-Induced Emission (AIE) Systems
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation in a poor solvent or in the solid state. researchgate.netnih.gov This process is typically attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. researchgate.net Molecules exhibiting AIE, known as AIEgens, have found applications in optoelectronics, chemosensors, and bioimaging. researchgate.netnih.gov
While this compound itself is not recognized as a conventional AIEgen, its structural features make it a promising building block for the synthesis of novel AIE-active materials. The development of AIEgens often involves the creation of molecules with rotor-stator structures, where intramolecular rotations are hindered in the aggregated state. Aromatic amines are frequently incorporated into AIEgen structures. bohrium.comrsc.org
The potential of this compound in AIE research lies in its utility as a versatile synthetic intermediate. The two primary amine groups can be used to link the aniline core to known AIE-active moieties or to construct new AIE systems. For example, the aromatic amine could be used as a starting material to create Schiff bases or other conjugated systems known to exhibit AIE.
The table below illustrates how this compound could be theoretically utilized in the design of AIEgens.
| Functional Group | Potential Role in AIEgen Synthesis | Example of Resulting Structure |
| Aromatic Amine | Serves as an electron-donating group in a donor-acceptor AIEgen. | Condensation with an aldehyde-functionalized AIE core (e.g., tetraphenylethylene). |
| Aliphatic Amine | Acts as a flexible linker to attach the chromophore to other functional units or to promote aggregation through hydrogen bonding. | Reaction with a carboxyl-functionalized AIEgen to form an amide linkage. |
The synthesis of novel AIEgens derived from this aniline derivative would involve multistep chemical transformations. The primary amino groups provide reactive handles for introducing the molecular rotors and stators characteristic of many AIE-active compounds. rsc.org The aminoethoxy chain, in particular, could impart a degree of flexibility and influence the aggregation behavior, potentially leading to new materials with unique photophysical properties. nih.gov The study of such derivatives would contribute to the expanding library of AIE materials and a deeper understanding of the structure-property relationships that govern aggregation-induced emission. researchgate.net
Future Research Directions and Emerging Perspectives
Exploration of Green Chemistry Principles in the Synthesis of 4-(2-Aminoethoxy)aniline Hydrochloride
The future synthesis of this compound will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve safety. Traditional multi-step syntheses of substituted anilines often involve harsh reagents and generate significant waste. researchgate.net Research is anticipated to move towards more sustainable methodologies.
Key areas of exploration include:
Catalytic Hydrogen Transfer: This strategy offers an effective, green, and economical route for producing anilines from nitroaromatic precursors. researchgate.net Future work could adapt this for the synthesis of the nitro-precursor of 4-(2-Aminoethoxy)aniline, using water as a solvent and carbonaceous bio-based materials as catalysts, thus avoiding metal catalysts and high-pressure hydrogen gas. researchgate.net
Alternative Amination Reagents: The use of reagents like hydroxylamine-O-sulfonic acid (HSA) for the direct amination of functionalized arylboronic acids presents a practical and inexpensive method under aqueous conditions. organic-chemistry.org Investigating a boronic acid precursor to 4-(2-Aminoethoxy)aniline could open up a more direct synthetic pathway.
Novel Synthetic Routes: Developing unique synthetic methods, such as generating substituted anilines from benzyl (B1604629) azides or via Smiles rearrangement using recyclable resins like Amberlite IR-400, could offer pathways with higher yields and easier scalability. chemrxiv.orgvixra.org A theoretical analysis of new, environmentally friendly production means, such as the reduction of nitrobenzene (B124822) using activated carbon and water, could also pave the way for innovative industrial processes. researchgate.net
| Potential Green Synthesis Approach | Key Features | Applicability to 4-(2-Aminoethoxy)aniline HCl |
| Catalytic Hydrogen Transfer | Metal-free process, uses water as a green solvent, no external H₂ input required. researchgate.net | Applicable to the reduction of a corresponding nitroaromatic precursor. |
| Amination of Arylboronic Acids | Uses inexpensive and common nitrogen source (HSA), proceeds in aqueous conditions. organic-chemistry.org | Could be applied if a suitable boronic acid derivative of the ethoxybenzene moiety is developed. |
| Smiles Rearrangement | Utilizes a reusable solid acid catalyst (e.g., Amberlite resin), offering a greener alternative to traditional methods. vixra.org | Potentially applicable by reacting a corresponding phenol (B47542) with an appropriate amino-alkylating agent. |
Design and Synthesis of Advanced Functional Materials Utilizing its Structural Features
The distinct reactive sites of this compound—the aromatic amine and the terminal primary amine—make it an ideal monomer for creating advanced functional materials.
Polymer Synthesis: The compound can be used to synthesize new polyaniline (PANI) derivatives. nih.gov The aminoethoxy side chain could enhance solubility and introduce specific functionalities, impacting the polymer's electrical and morphological properties. nih.gov Such polymers could find applications as chemical sensors, for instance, showing high sensitivity to moisture or ammonia. nih.gov Furthermore, amino-functional polymers are attracting significant attention for "smart" materials and systems due to their stimuli-responsive nature. researchgate.netrsc.org The incorporation of the 4-(2-Aminoethoxy)aniline moiety could lead to polymers for drug delivery, bioconjugation, and surface modification. rsc.org
Bifunctional Hybrids: As a bifunctional molecule, it can be used to create hybrid materials. taylorandfrancis.com For example, it could be incorporated into structures that adhere to surfaces while presenting a reactive group for further functionalization, a concept explored in dental materials to inhibit microbial accumulation. taylorandfrancis.com
Monomers for Sustainable Polymers: Amino acids are being explored as a sustainable source for designing functional polymers due to their biocompatibility and versatile reactive groups. nih.gov By analogy, the amino-functionalized aniline (B41778) structure of this compound makes it a candidate for creating monomers that yield polymers with tailored properties for biomedical applications. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
The paradigm of chemical synthesis is shifting from traditional batch processing to continuous flow chemistry and automated platforms, which offer enhanced control, safety, and scalability. acs.orgnih.gov
Continuous Flow Synthesis: The synthesis of aniline derivatives has been successfully demonstrated in flow reactors. acs.org For example, the reduction of a nitroaromatic precursor to an aniline can be achieved in a fixed-bed reactor with a catalyst, allowing for continuous production over extended periods without loss of activity. acs.org Applying this to this compound could lead to a more efficient and safer manufacturing process, especially when handling potentially hazardous reagents. researchgate.net
Automated Synthesis: Automated platforms, which combine robotics with data-driven algorithms, can accelerate the discovery and optimization of synthetic routes. nih.govyoutube.com Such systems can perform multi-step syntheses, test various reaction conditions, and purify products with minimal human intervention. sigmaaldrich.comwikipedia.org Integrating the synthesis of this compound and its derivatives into these platforms could rapidly generate libraries of new materials for screening and development. sigmaaldrich.comnih.gov The modular nature of these platforms allows for complex syntheses to be broken down into computer-selected routes, increasing efficiency and reproducibility. youtube.com
Development of Novel Analytical Methodologies for Trace Analysis or Complex Matrix Studies
As this compound is used in more diverse applications, the need for sensitive and selective analytical methods for its detection in various environments will grow. perkinelmer.com Aniline and its derivatives are often monitored due to their potential toxicity and persistence. semanticscholar.org
Future research in this area could focus on:
Advanced Chromatographic Techniques: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are common techniques for aniline analysis. thermofisher.com Future methods will likely involve coupling these with tandem mass spectrometry (MS/MS) for enhanced selectivity and lower detection limits, enabling trace analysis in complex matrices like environmental water or biological samples. semanticscholar.orgoup.com Techniques like on-line solid-phase extraction (SPE) coupled with HPLC can automate sample preparation, offering time savings and improved process control. thermofisher.com
Derivatization Strategies: To improve detection by techniques like fluorescence or GC, novel derivatization reagents could be developed. researchgate.net For example, pre-column derivatization with reagents like 2-(9-carbazole)-ethyl-chloroformate can create stable, fluorescent derivatives of aromatic amines, significantly improving detection sensitivity. researchgate.net
Capillary Electrophoresis (CE): CE offers a simple and environmentally friendly method for determining aniline derivatives. researchgate.net The development of on-line concentration techniques, such as field-enhanced sample injection, can push detection limits to the ng/mL level, making CE a powerful tool for trace analysis. researchgate.net
| Analytical Technique | Principle | Potential Application for 4-(2-Aminoethoxy)aniline HCl |
| LC-MS/MS | Separates compounds by liquid chromatography and identifies them by mass-to-charge ratio after ionization. nih.gov | Quantification in complex matrices like industrial effluents or biological fluids. |
| GC-MS/MS | Separates volatile compounds by gas chromatography and identifies them by mass. Often requires derivatization for polar analytes. oup.com | Analysis in environmental air or water samples after a suitable derivatization step. |
| On-Line SPE-HPLC | Automates the extraction and concentration of the analyte from a sample matrix before HPLC analysis. thermofisher.com | Routine monitoring in drinking or environmental waters. |
| Capillary Electrophoresis (CZE) | Separates ions based on their electrophoretic mobility in a capillary. researchgate.net | Direct, rapid analysis in aqueous samples with minimal solvent use. |
Enhanced Computational Modeling for Predictive Chemical Design
In silico methods are becoming indispensable for accelerating the design and screening of new molecules and materials, reducing the reliance on costly and time-consuming experimental work.
ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives of this compound. researchgate.net This allows for early-stage screening of potential drug candidates or new materials to identify structures with favorable pharmacokinetic profiles and low toxicity. nih.gov
Quantum Chemical Analysis: Density Functional Theory (DFT) can be employed to optimize molecular structures and analyze quantum chemical parameters. researchgate.net This provides insights into the electronic properties and reactivity of molecules derived from this compound, guiding the design of materials with specific electronic or optical properties.
Machine Learning: By training machine learning models on existing data for aniline derivatives, it may become possible to predict the properties of novel compounds. researchgate.net This data-driven approach can explore vast chemical spaces to identify promising candidates for synthesis and testing. Isosteric replacement, where the aniline ring is replaced by a saturated carbocycle to improve metabolic stability, is an area where computational design and predictive modeling are crucial for identifying viable synthetic targets. acs.orgnih.gov
Q & A
Q. What are the standard synthetic routes for 4-(2-Aminoethoxy)aniline hydrochloride, and how can its purity be validated?
The compound is typically synthesized via nucleophilic substitution of a halogenated precursor with 2-aminoethanol, followed by salification with hydrochloric acid. For example, describes a similar synthesis yielding 10% after purification via recrystallization . Purity validation requires 1H/13C NMR (e.g., δ 3.39 ppm for CH₂NH₂ and δ 4.29 ppm for CH₂O in CD₃OD ) and elemental analysis (e.g., C: 61.93%, H: 5.52%, N: 9.03% ). Solubility in polar solvents like methanol or water should also be confirmed ().
Q. How should researchers handle discrepancies in spectral data during characterization?
Contradictions in NMR or mass spectrometry data may arise from residual solvents, tautomerism, or salt formation. For instance, notes shifts in aromatic proton signals (δ 7.23–7.35 ppm) due to trifluoromethyl substituents . Cross-validate with DEPT-135 NMR to distinguish CH₂/CH₃ groups and use HPLC-MS to confirm molecular ion peaks. Always compare with literature values from peer-reviewed sources (e.g., European Journal of Medicinal Chemistry ).
Q. What are the stability considerations for this compound under laboratory conditions?
The compound is hygroscopic and prone to oxidation. Store at -20°C in airtight containers with desiccants ( ). Monitor degradation via TLC (Rf shifts) or UV-Vis (λmax ~208 nm) . Avoid prolonged exposure to light or humidity, as amine groups may form Schiff bases or decompose ( ).
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound derivatives?
Low yields (e.g., 10% in ) often stem from side reactions during salification. Optimize by:
Q. What methodologies are recommended for analyzing trace impurities in this compound?
Impurities like unreacted precursors or by-products (e.g., desethyl derivatives) require HPLC-UV/ELSD with C18 columns ( ). For halogenated impurities (e.g., from trifluoromethyl groups), use ICP-MS or 19F NMR . Quantify limits of detection (LOD) via spiking experiments and validate against pharmacopeial standards (e.g., USP32 guidelines in ).
Q. How can this compound be applied in designing thyroid receptor (TR) agonists?
The compound’s aminoethoxy moiety serves as a key pharmacophore for TR binding ( ). For structure-activity studies:
- Modify the aromatic ring with electron-withdrawing groups (e.g., trifluoromethyl) to enhance receptor affinity .
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with TRβ’s ligand-binding domain.
- Validate agonist activity via luciferase reporter assays in HEK293 cells transfected with TR-responsive promoters .
Q. What strategies resolve contradictory bioactivity data in preclinical studies?
Inconsistent results may arise from batch-to-batch variability or assay interference. Implement:
- High-content screening (HCS) to cross-check cellular uptake and target engagement.
- Metabolic stability assays (e.g., liver microsome testing) to rule out rapid degradation ( ).
- Kinetic solubility assays in PBS or simulated gastric fluid to ensure compound integrity .
Methodological Guidelines
- Synthesis Scaling : For gram-scale production, use flow chemistry () to enhance reproducibility and reduce exothermic risks.
- Safety Protocols : Follow GHS Category 2 guidelines (): wear nitrile gloves, use fume hoods, and neutralize waste with 1M NaOH before disposal .
- Data Reproducibility : Archive raw spectral data (e.g., Bruker NMR files) and document purification steps (e.g., column chromatography gradients) in detail .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
